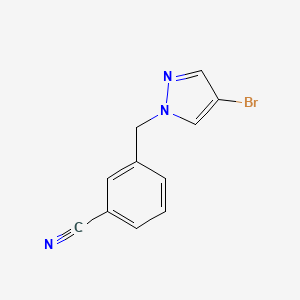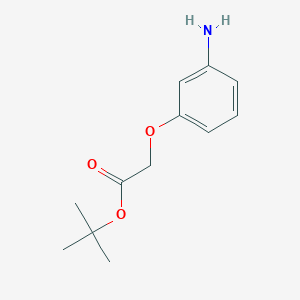
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
Descripción general
Descripción
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a chemical compound characterized by a bromo-substituted pyrazole ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the following steps:
Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position, forming 4-bromo-1H-pyrazole.
Methylation: The bromo-substituted pyrazole is then reacted with a suitable methylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.
Cyanation: The resulting compound is further treated with a cyanating agent, such as potassium cyanide, to introduce the cyano group, forming the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and other advanced techniques may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid
Reduction: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzylamine
Substitution: 3-((4-Hydroxy-1H-pyrazol-1-yl)methyl)benzonitrile
Aplicaciones Científicas De Investigación
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has found applications in various scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the derivatives of the compound.
Comparación Con Compuestos Similares
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is structurally similar to other compounds containing pyrazole and benzonitrile moieties. Some similar compounds include:
3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzylamine
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVGAHVGKRYGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(3-Bromo-4-fluorophenyl)methyl]dimethylamine](/img/structure/B7860117.png)


![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)
